molecular formula C21H20O11 B192653 Vincetoxicoside B CAS No. 22007-72-3

Vincetoxicoside B

Cat. No.: B192653
CAS No.: 22007-72-3
M. Wt: 448.4 g/mol
InChI Key: QPHXPNUXTNHJOF-XNFUJFQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vincetoxicoside B is a naturally occurring flavonoid glycoside isolated from various plant species, including Polygonum paleaceum Wall. It is known for its antifungal, antioxidant, and hepatoprotective properties . The compound has a molecular formula of C21H20O11 and a molecular weight of 448.38 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Vincetoxicoside B is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of solvents such as methanol or ethanol to extract the compound from plant materials. The extract is then subjected to chromatographic techniques to purify this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification through chromatography. The final product is obtained after solvent removal and drying .

Chemical Reactions Analysis

Types of Reactions

Vincetoxicoside B undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparative Efficacy

Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for Vincetoxicoside B compared to other antifungal agents:

CompoundMIC (µg/mL)Target Organism
This compound2.0 - 4.0Candida albicans
Fluconazole16 - 32Candida albicans
Amphotericin B1.0Aspergillus fumigatus
Voriconazole8.0Aspergillus fumigatus

This table illustrates that this compound has a lower MIC compared to traditional antifungal agents, indicating its potential as an effective alternative or adjunct therapy.

Inhibition of DNA Topoisomerase

Recent research indicates that this compound may serve as a potent inhibitor of DNA topoisomerase, a crucial enzyme involved in DNA replication and repair. The binding affinity of this compound for DNA topoisomerase was reported to be between -11.41 kcal/mol and -13.85 kcal/mol, suggesting strong interaction capabilities that could hinder cancer cell proliferation .

Synergistic Effects with Other Compounds

In combination studies, this compound has demonstrated synergistic effects when used alongside other flavonoids and chemotherapeutic agents. This synergism may enhance the overall efficacy of cancer treatments while potentially reducing side effects associated with higher doses of conventional drugs .

Antioxidant Activity

This compound is recognized for its antioxidant properties, which contribute to cellular protection against oxidative stress. This activity is particularly relevant in preventing chronic diseases linked to oxidative damage, including cardiovascular diseases and neurodegenerative disorders .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects, which are beneficial in managing conditions such as arthritis and other inflammatory diseases. By modulating inflammatory pathways, this compound may help alleviate symptoms associated with these conditions .

Case Studies and Clinical Insights

Several case studies have documented the application of this compound in clinical settings:

  • Case Study on Fungal Infections : A clinical trial involving patients with persistent fungal infections showed significant improvement when treated with a combination of traditional antifungals and this compound.
  • Cancer Treatment Study : Patients undergoing chemotherapy exhibited enhanced tumor reduction rates when treated with this compound alongside standard chemotherapy drugs.

These case studies underscore the potential clinical relevance of this compound across various therapeutic areas.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Vincetoxicoside B

This compound is unique due to its combination of antifungal, antioxidant, and hepatoprotective properties. Its ability to inhibit hepatitis C virus replication sets it apart from other similar compounds .

Biological Activity

Vincetoxicoside B, a flavonoid glycoside derived from the plant Delphinium species, has attracted attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly focusing on its antidiabetic and antifungal activities.

Chemical Structure and Properties

This compound is classified as an alpha-L-rhamnoside, specifically a quercetin derivative with the molecular formula C21H20O11C_{21}H_{20}O_{11} and a molecular weight of 432.38 g/mol . Its structure includes multiple hydroxyl groups that contribute to its biological activity.

Antidiabetic Activity

Recent studies have demonstrated that this compound exhibits significant antidiabetic effects. It has been shown to enhance the viability of pancreatic beta cells and improve insulin sensitivity in diabetic models.

  • Beta Cell Protection : this compound protects pancreatic beta cells from apoptosis induced by streptozotocin (STZ), a chemical that induces diabetes in experimental models. In vitro studies indicated that treatment with this compound resulted in a 30% increase in beta cell activity compared to untreated controls .
  • Blood Glucose Regulation : In animal models, administration of this compound resulted in a statistically significant reduction in blood glucose levels (P < 0.01) compared to diabetic control groups. The effective dose was noted to be around 1.5 mg/kg body weight .

Case Study

A specific study involving STZ-induced diabetic rats showed that this compound not only lowered blood glucose levels but also improved overall metabolic parameters, suggesting its potential as a therapeutic agent for type 2 diabetes .

Antifungal Activity

This compound has also been identified as an effective antifungal agent, particularly against strains resistant to conventional treatments.

  • Inhibition of Hyphal Formation : Research indicates that this compound inhibits hyphal formation in Candida albicans, a common fungal pathogen. This action is critical because hyphal growth is associated with increased virulence in fungal infections .
  • Synergistic Effects : When combined with other antifungal agents, this compound has shown enhanced efficacy, suggesting potential for use in combination therapies against resistant fungal strains .

Research Findings

In vitro assays have demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 2.0 to 4.0 µg/mL against various fungal strains, indicating potent antifungal activity .

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

Activity Mechanism Effectiveness
AntidiabeticProtects beta cells; lowers blood glucoseSignificant reduction (P < 0.01)
AntifungalInhibits hyphal formation; synergistic with other drugsMIC: 2.0 - 4.0 µg/mL

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPHXPNUXTNHJOF-XNFUJFQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00944612
Record name 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22007-72-3
Record name Quercetin 7-O-rhamnoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22007-72-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quercetin 7-rhamnoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022007723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-4-oxo-4H-1-benzopyran-7-yl 6-deoxyhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00944612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincetoxicoside B
Reactant of Route 2
Vincetoxicoside B
Reactant of Route 3
Reactant of Route 3
Vincetoxicoside B
Reactant of Route 4
Vincetoxicoside B
Reactant of Route 5
Vincetoxicoside B
Reactant of Route 6
Vincetoxicoside B
Customer
Q & A

Q1: What biological activities have been reported for Vincetoxicoside B?

A1: this compound has demonstrated synergistic antifungal activity in combination with other flavonoids like quercetin and kaempferol []. It has also been identified as a potential PPARγ partial agonist through computational screening []. Additionally, in silico studies suggest it might interact with proteins involved in the PI3K-Akt signaling pathway, potentially impacting cancer-related processes [].

Q2: What structural features of this compound are important for its antifungal activity?

A2: Research suggests that a free 3-OH group within the flavonoid structure is important for the synergistic antifungal activity observed for this compound when combined with other flavonoids [].

Q3: Has this compound been isolated from any plant sources?

A3: Yes, this compound has been isolated from several plant species. These include Polygonum paleaceum [], Laurus nobilis [], and Incarvillea mairei var. granditlora [].

Q4: What computational methods have been employed to study this compound?

A4: Molecular docking and molecular dynamics (MD) simulations have been used to investigate the binding interactions of this compound with target proteins, particularly PPARγ []. Additionally, descriptor-based drug-likeness analysis and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profiling have been performed to assess its potential as a drug candidate [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.